molecular formula C13H16N2O5 B14160617 N-[(4-ethoxyphenyl)carbonyl]glycylglycine CAS No. 57463-80-6

N-[(4-ethoxyphenyl)carbonyl]glycylglycine

Cat. No.: B14160617
CAS No.: 57463-80-6
M. Wt: 280.28 g/mol
InChI Key: NCIRAXJMHLSAKQ-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)carbonyl]glycylglycine is a compound that belongs to the class of dipeptides It is formed by the combination of two glycine molecules with an additional ethoxyphenyl carbonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)carbonyl]glycylglycine typically involves the acylation of glycylglycine with 4-ethoxyphenyl carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)carbonyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-ethoxyphenyl)carbonyl]glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    N-acetylglycine: Another dipeptide with an acetyl group instead of an ethoxyphenyl group.

    N-benzoylglycine: Contains a benzoyl group instead of an ethoxyphenyl group.

    N-formylglycine: Has a formyl group instead of an ethoxyphenyl group.

Uniqueness

N-[(4-ethoxyphenyl)carbonyl]glycylglycine is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

57463-80-6

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

2-[[2-[(4-ethoxybenzoyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H16N2O5/c1-2-20-10-5-3-9(4-6-10)13(19)15-7-11(16)14-8-12(17)18/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,19)(H,17,18)

InChI Key

NCIRAXJMHLSAKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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